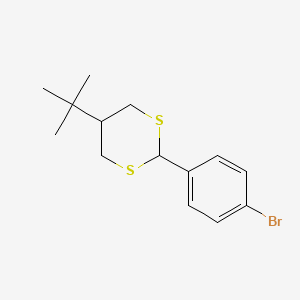
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of a bromophenyl group and a tert-butyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-propanethiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a dithiane intermediate, which is then further reacted with tert-butyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the bromophenyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dithiane: Lacks the tert-butyl group, leading to different reactivity and stability.
2-(4-Chlorophenyl)-5-tert-butyl-1,3-dithiane: Contains a chlorine atom instead of a bromine atom, resulting in different chemical properties.
2-(4-Methylphenyl)-5-tert-butyl-1,3-dithiane: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and reactivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
120076-00-8 |
|---|---|
Molecular Formula |
C14H19BrS2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane |
InChI |
InChI=1S/C14H19BrS2/c1-14(2,3)11-8-16-13(17-9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
InChI Key |
CGDRQCPHUMDROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CSC(SC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















